molecular formula C13H8BrNO B13661831 7-Bromo-3-phenylbenzo[c]isoxazole

7-Bromo-3-phenylbenzo[c]isoxazole

Cat. No.: B13661831
M. Wt: 274.11 g/mol
InChI Key: JVRMVQPNSZEGGP-UHFFFAOYSA-N
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Description

7-Bromo-3-phenylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-phenylbenzo[c]isoxazole typically involves the thermocyclization of 2-azidobenzophenones. One common method includes the reaction of 2-azidobenzophenone with bromine in the presence of a suitable solvent, followed by cyclization to form the isoxazole ring . The reaction conditions often involve heating the mixture to a specific temperature to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts such as iron(II) bromide can be used to improve the reaction yield and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-phenylbenzo[c]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted isoxazoles with various functional groups.
  • Oxidized or reduced derivatives of the parent compound.

Scientific Research Applications

7-Bromo-3-phenylbenzo[c]isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-phenylbenzo[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 7-Bromo-3-phenylbenzo[c]isoxazole is unique due to the presence of the bromine atom, which can be a site for further functionalization. This makes it a versatile intermediate in organic synthesis and drug design.

Properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

7-bromo-3-phenyl-2,1-benzoxazole

InChI

InChI=1S/C13H8BrNO/c14-11-8-4-7-10-12(11)15-16-13(10)9-5-2-1-3-6-9/h1-8H

InChI Key

JVRMVQPNSZEGGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=C(C3=NO2)Br

Origin of Product

United States

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